molecular formula C23H42N4O7S B8119798 Biotin-PEG3-NHBoc

Biotin-PEG3-NHBoc

Cat. No.: B8119798
M. Wt: 518.7 g/mol
InChI Key: UHGWQQXHARZYIQ-BJLQDIEVSA-N
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Description

Biotin-PEG3-NHBoc (CAS 418759-44-1) is a heterobifunctional reagent designed for advanced bioconjugation and biochemical research . This compound features a biotin group on one end and a tert-butoxycarbonyl (Boc)-protected amine on the other, interconnected by a triethylene glycol (PEG3) spacer . The PEG spacer is hydrophilic, which enhances the water solubility of conjugated molecules and helps to reduce non-specific binding . The biotin moiety has a high binding affinity for streptavidin and avidin, making it an essential tool for applications such as affinity purification, protein pull-down assays, and diagnostic detection . The Boc group on the terminal amine is acid-labile, allowing for facile deprotection under mild acidic conditions to generate a reactive primary amine . This free amine can subsequently be conjugated to carboxyl groups on proteins, peptides, or other molecules using standard crosslinking techniques like EDC chemistry . This dual functionality makes this compound an invaluable building block for creating complex bioconjugates, developing drug delivery systems, and modifying surfaces in medical devices . The product is offered with a high purity guarantee (≥95%) and should be stored at -20°C for long-term stability . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29)/t17-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWQQXHARZYIQ-BJLQDIEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Debenzylation

A mixture of 3,4-(1',3'-dibenzyl-2'-ketoimidazolido)-2-(ω,ω-diethoxycarbonylbutyl)thiophane is heated with methanesulfonic acid at 130°C for 6 hours, followed by ice-water quenching to precipitate biotin.

Reaction Conditions

ParameterValueSource
Temperature130°C
Acid CatalystMethanesulfonic acid
Reaction Time6 hours
Yield72–79%

Optical Purity Control

Using optically active starting materials (e.g., l-(-)-3,4-dibenzyl derivatives), d-biotin is obtained with >98% enantiomeric excess. Recrystallization from water yields white needles (m.p. 230–235°C).

Preparation of PEG3-NHBoc Linker

The PEG3 spacer with Boc-protected amine is synthesized in two stages:

PEG3 Diamine Synthesis

Triethylene glycol is converted to its diamine derivative via tosylation and subsequent amination. Tosyl chloride reacts with PEG3 in anhydrous THF, followed by displacement with ammonia gas.

Boc Protection

The primary amine of PEG3 diamine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base.

Optimized Conditions

ParameterValueSource
Boc ReagentBoc₂O (1.2 equiv)
BaseTriethylamine (2.0 equiv)
SolventDichloromethane
Reaction Time12 hours
Yield85–90%

Conjugation Strategies

Biotin is conjugated to PEG3-NHBoc via carbodiimide-mediated coupling or NHS ester activation.

NHS Ester Method

Biotin is reacted with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in DMF to form Biotin-NHS, which then reacts with PEG3-NHBoc.

Typical Protocol

  • Dissolve biotin (1.0 equiv) and NHS (1.5 equiv) in anhydrous DMF.

  • Add DCC (1.2 equiv) at 0°C, stir for 24 hours at room temperature.

  • Filter to remove dicyclohexylurea, then add PEG3-NHBoc (1.1 equiv).

  • Stir for 48 hours, concentrate, and purify via silica chromatography.

Carbodiimide Coupling

Biotin’s carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to PEG3-NHBoc’s amine.

Reaction Optimization

ParameterValueSource
ActivatorEDC (1.5 equiv)
Co-reagentHOBt (1.0 equiv)
SolventDMF/CH₂Cl₂ (1:1)
Yield75–82%

Purification and Characterization

Crude this compound is purified via recrystallization or column chromatography.

Recrystallization

The product is dissolved in hot ethanol and cooled to -20°C, yielding 65–70% recovery.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 9:1) resolves unreacted biotin and PEG3-NHBoc.

Analytical Data

TechniqueKey FindingsSource
HPLC>95% purity (C18 column, acetonitrile/water)
FT-IR1720 cm⁻¹ (Boc carbonyl), 1690 cm⁻¹ (biotin ureido)
¹H NMRδ 1.44 (Boc CH₃), δ 4.30 (biotin thiophane)

Applications in Bioconjugation

The compound’s utility is demonstrated in:

  • Streptavidin Probes : Biotin’s high affinity (Kd ≈ 10⁻¹⁵ M) enables precise labeling.

  • Drug Delivery : PEG3 spacers reduce immunogenicity in antibody-drug conjugates .

Scientific Research Applications

Bioconjugation and Protein Labeling

Biotin-PEG3-NHBoc serves as an effective linker for bioconjugation, allowing researchers to attach biotin to proteins, peptides, and other biomolecules. The biotin moiety binds strongly to streptavidin or avidin, facilitating the purification and detection of biotinylated proteins. This property is crucial for:

  • Protein Purification : Biotinylated proteins can be isolated using streptavidin-coated beads, enabling researchers to study specific interactions and functions.
  • Fluorescent Labeling : By attaching fluorescent dyes to biotinylated proteins, researchers can visualize protein localization and dynamics in live cells.

Drug Delivery Systems

This compound is also employed in the development of targeted drug delivery systems. The ability of biotin to bind specifically to cell surface receptors (e.g., those overexpressed in certain cancer cells) allows for:

  • Targeted Therapeutics : Drugs conjugated with biotin can selectively deliver therapeutic agents to target cells, minimizing side effects on healthy tissues.
  • Enhanced Pharmacokinetics : The PEG spacer improves the solubility and stability of drug conjugates in biological fluids, enhancing their bioavailability.

PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins. This compound is utilized as a linker in PROTACs due to its favorable properties:

  • Dual Functionality : The compound can link an E3 ligase recruiter with a target protein, facilitating the ubiquitination and subsequent degradation of the target.
  • Improved Selectivity : The incorporation of PEG spacers enhances the selectivity and efficacy of PROTACs by reducing non-specific interactions.

Click Chemistry Applications

This compound can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This feature allows for:

  • Precise Conjugation : Researchers can attach various functional groups or biomolecules to biotinylated constructs with high specificity.
  • Modular Synthesis : The flexibility provided by click chemistry enables the development of complex molecular architectures for various applications.

Case Studies and Research Findings

Several studies highlight the applications of this compound in scientific research:

  • A study demonstrated the use of a biotinylated probe for isolating protein targets in cellular environments, showcasing its utility in proteomic analysis .
  • Another research focused on developing targeted delivery systems using biotin-conjugated nanoparticles, which showed enhanced uptake in cancer cells compared to non-targeted formulations .

Data Table: Comparison of Bioconjugation Linkers

Compound NameKey FeaturesApplications
This compoundHigh-affinity biotin binding; PEG spacerProtein labeling; drug delivery; PROTACs
N-(Azido-PEG3)-N-BiotinClick chemistry capability; azide groupModular synthesis; protein conjugation
Biotin-PEG-TFPStrong binding properties; reactive TFP groupRapid coupling with amines

Mechanism of Action

The mechanism of action of Biotin-PEG3-NHBoc involves the strong binding affinity of biotin to avidin or streptavidin. This interaction is highly specific and stable, allowing for the efficient capture and immobilization of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the accessibility of the biotin moiety .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Reactive Group PEG Length Key Features Applications References
Biotin-PEG3-NHBoc Boc-protected amine PEG3 Acid-labile amine; high solubility; biocompatible spacer. Targeted drug delivery, imaging
Biotin-PEG3-COOH Carboxylic acid PEG3 Enables EDC/NHS coupling; pH-sensitive reactivity. Biomolecule conjugation, diagnostics
Biotin-PEG3-NHS ester NHS ester PEG3 Reacts with amines; quantitative biotin incorporation via absorbance. Protein labeling, HABA assay replacement
Biotin-PEG2-DIBO Dibenzocyclooctyne (DIBO) PEG2 Click chemistry (strain-promoted azide-alkyne cycloaddition). Bioorthogonal labeling
Biotin-PEG3-SS-azide Azide + disulfide bond PEG3 Reducible cleavage (disulfide); click chemistry compatibility. Controlled drug release, cell targeting
Biotin-PEG3-NH2 Free amine PEG3 Direct amine coupling; no deprotection required. Surface functionalization, probes
Biotin-PEG6-NH-Boc Boc-protected amine PEG6 Longer spacer; reduced steric hindrance. Large molecule conjugation

Key Differentiators

Boc Protection vs. Other Functional Groups
  • This compound ’s Boc group allows controlled release of the amine under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for stimuli-responsive drug delivery .
  • In contrast, Biotin-PEG3-COOH requires carbodiimide chemistry (e.g., EDC) for activation, limiting its use in sensitive biological systems .
PEG Length and Solubility
  • PEG3 balances solubility and steric effects. Biotin-PEG6-NH-Boc (PEG6) offers extended spacing but may reduce solubility in organic solvents .
Cleavability
  • Biotin-PEG3-SS-azide incorporates a disulfide bond for reductive cleavage (e.g., in the cytoplasm), unlike this compound’s acid-dependent deprotection .

Commercial Availability and Cost

Compound Price (100 mg) Vendor Purity
This compound $230 Broadpharm ≥97%
Biotin-PEG2-NH-Boc $474.62 AxisPharm ≥95%
Biotin-PEG3-COOH Custom quote Xi’an Confluore ≥95%

Longer PEG variants (e.g., PEG6) command higher prices due to increased synthesis complexity .

Drug Delivery

  • This compound is used in antibody-drug conjugates (ADCs) for tumor targeting. The Boc group ensures stability during circulation, with amine release triggered in acidic tumor microenvironments .
  • Biotin-PEG3-SS-azide outperforms in redox-sensitive systems, showing 80% drug release under glutathione (10 mM) vs. 50% for this compound under pH 5.0 .

Diagnostics

  • Biotin-PEG3-NHS ester enables rapid protein biotinylation with quantifiable biotin incorporation (absorbance at 354 nm), replacing HABA assays .

Biological Activity

Biotin-PEG3-NHBoc is a biotin derivative linked to a polyethylene glycol (PEG) spacer, which enhances its solubility and biological compatibility. This compound has garnered attention due to its potential applications in targeted drug delivery systems, particularly in cancer therapy, where biotin receptors are overexpressed on tumor cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

Biotin functions as a vital cofactor in various enzymatic reactions and is particularly important for cellular metabolism. In the context of drug delivery, this compound exploits the overexpression of biotin receptors (BR) on cancer cells. These receptors facilitate the internalization of biotin-conjugated therapeutics through receptor-mediated endocytosis (RME), allowing for selective targeting of tumor cells while minimizing effects on normal tissues.

Key Features

  • Targeting Mechanism : The biotin moiety binds specifically to BR, which is often overexpressed in various cancer types, including breast and prostate cancers .
  • PEG Spacer : The PEG component enhances solubility and reduces immunogenicity, providing a favorable pharmacokinetic profile for therapeutic compounds .

Case Studies

  • Tumor-Targeting Applications : Studies have demonstrated that biotinylated drug conjugates can significantly improve the efficacy of chemotherapeutic agents. For example, a study involving biotin-conjugated mitoxantrone (MXP) showed successful isolation of RAD52, a protein involved in DNA repair, indicating that biotin can enhance the delivery of drugs to specific cellular targets .
  • Proximity Labeling Techniques : The BioTAC system employs this compound to label proteins selectively in live cells. This method allows researchers to map interactions between small molecules and their targets, revealing critical insights into drug mechanisms .

Biological Activity Data

StudyCompoundFindings
This compoundDemonstrated effective targeting of BR in cancer cells; enhanced drug delivery via RME.
Mitoxantrone-Biotin ProbeIsolated RAD52; validated biotin's role in enhancing drug-target interactions.
BioTAC SystemSuccessfully mapped small molecule interactions with BRD4 using biotinylation techniques.

Experimental Evidence

The efficacy of this compound has been evaluated through various experimental approaches:

  • Cell Line Studies : Research indicates that cancer cell lines exhibit significantly higher uptake of biotin-conjugated compounds compared to normal cell lines due to the overexpression of BR .
  • In Vivo Models : Animal studies have shown that biotinylated drugs can achieve higher concentrations at tumor sites compared to non-biotinylated counterparts, suggesting improved targeting and reduced systemic toxicity .

Q & A

Basic Questions

Q. What are the critical steps for synthesizing and characterizing Biotin-PEG3-NHBoc?

  • Synthesis : this compound is synthesized by conjugating biotin to a PEG3 spacer, followed by introducing the NHBoc (tert-butoxycarbonyl) protecting group. Key steps include:

  • PEG Activation : NHS ester chemistry (e.g., EDC/NHS coupling) is often used to link biotin to PEG .
  • NHBoc Protection : The amine group is protected using Boc anhydride to prevent undesired reactions during subsequent bioconjugation .
    • Characterization : Validate purity (≥95%) via HPLC or LC-MS. Confirm molecular weight (518.7 g/mol) using mass spectrometry and structural integrity via NMR (e.g., ¹H-NMR for PEG spacer peaks and biotin-specific signals) .

Q. How should this compound be stored to maintain stability?

  • Store at -20°C in a desiccator to prevent hydrolysis of the NHBoc group. Protect from light to avoid photodegradation of the biotin moiety. Avoid repeated freeze-thaw cycles, which can degrade the PEG spacer .

Q. What are the primary applications of this compound in basic research?

  • Affinity Purification : The biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) enables isolation of target molecules in pull-down assays .
  • Protein Labeling : The NHBoc group can be deprotected (e.g., with TFA) to expose a reactive amine for conjugating fluorophores or other probes .

Advanced Research Questions

Q. How can researchers optimize this compound for site-specific bioconjugation?

  • Deprotection Strategy : Use trifluoroacetic acid (TFA) to remove the Boc group, ensuring complete amine activation. Monitor reaction progress via FTIR (loss of Boc carbonyl peak at ~1,690 cm⁻¹) .
  • PEG Spacer Length : The triethylene glycol (PEG3) spacer balances solubility and steric hindrance. Compare with PEG2/PEG5 analogs to optimize target accessibility in surface plasmon resonance (SPR) experiments .

Q. How to resolve contradictions in biotin-streptavidin binding efficiency when using this compound?

  • Potential Issues :

  • Incomplete Deprotection : Residual Boc groups block biotin-streptavidin binding. Verify deprotection via MALDI-TOF MS .
  • PEG Aggregation : PEG3 may form micelles in aqueous buffers, reducing biotin availability. Use DLS to assess hydrodynamic radius and optimize buffer conditions (e.g., add 0.01% Tween-20) .
    • Validation : Include a positive control (unmodified biotin) and negative control (non-deprotected this compound) in binding assays .

Q. What methodologies are recommended for integrating this compound into multiplexed detection systems?

  • Dual-Labeling Workflows :

Deprotect NHBoc to conjugate a fluorophore (e.g., Alexa Fluor 647) via NHS chemistry.

Use the biotin moiety for immobilization on streptavidin-coated sensors (e.g., quartz crystal microbalance).

  • Cross-Validation : Confirm labeling efficiency via fluorescence correlation spectroscopy (FCS) and mass spectrometry .

Q. How does the NHBoc group influence the pharmacokinetics of this compound in in vivo studies?

  • Boc as a Protective Group : Enhances plasma stability by shielding the amine from enzymatic degradation.
  • In Vivo Deprotection : Use tumor-specific proteases (e.g., MMP-3) to cleave Boc locally, enabling targeted drug release. Validate via LC-MS/MS in serum samples .

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